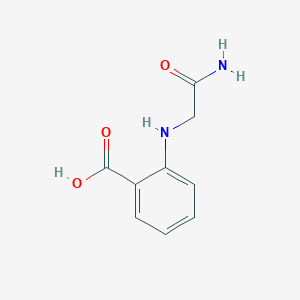
Aminoethanoyl-p-aminobenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Aminoethanoyl-p-aminobenzoic acid is an organic compound that features both amino and carboxyl functional groups. This compound is structurally related to para-aminobenzoic acid, which is known for its applications in various fields such as biochemistry, chemistry, and industry. The presence of both amino and carboxyl groups makes it a versatile building block for the synthesis of more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of aminoethanoyl-p-aminobenzoic acid typically involves the reaction of p-aminobenzoic acid with ethanoic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst such as sulfuric acid, which facilitates the formation of the desired product. The reaction mixture is then purified through recrystallization to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield of the product. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and purity of the final product.
化学反应分析
Types of Reactions
Aminoethanoyl-p-aminobenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions to form amides and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like acyl chlorides and anhydrides are used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Alcohol derivatives.
Substitution: Amides and other substituted derivatives.
科学研究应用
Aminoethanoyl-p-aminobenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including antibacterial and anti-inflammatory effects.
Industry: Used in the production of dyes, polymers, and other industrial chemicals.
作用机制
The mechanism of action of aminoethanoyl-p-aminobenzoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with enzymes and other proteins, affecting their activity. The carboxyl group can participate in ionic interactions, further influencing the compound’s biological activity. These interactions can modulate various biochemical pathways, leading to the observed effects.
相似化合物的比较
Similar Compounds
Para-aminobenzoic acid: Shares the amino and carboxyl functional groups but lacks the ethanoic moiety.
Aminoethanoic acid: Contains the amino and ethanoic groups but lacks the aromatic ring.
Uniqueness
Aminoethanoyl-p-aminobenzoic acid is unique due to the presence of both the ethanoic and aromatic moieties, which confer distinct chemical and biological properties
生物活性
Aminoethanoyl-p-aminobenzoic acid (also known as PABA or para-aminobenzoic acid) is a compound with significant biological activity, particularly in the fields of microbiology, pharmacology, and agriculture. This article provides a detailed overview of its biological effects, supported by research findings and case studies.
Overview of this compound
PABA is a water-soluble compound that plays a critical role as a precursor in the synthesis of folate (vitamin B9) and is involved in various metabolic processes. It has been recognized for its therapeutic potential, including antibacterial, antifungal, and antioxidant properties.
Antibacterial Properties
PABA exhibits direct antibacterial activity against several pathogenic bacteria. Research indicates that PABA can nullify the bacteriostatic effects of sulfonamide antibiotics by competing for the active site of dihydropteroate synthase (DHPS), an enzyme crucial for bacterial folate synthesis. A study demonstrated that PABA significantly reduced the effectiveness of sulfonamides against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Table 1: Minimum Inhibitory Concentrations (MIC) of PABA Against Bacteria
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 15.62 |
| Listeria monocytogenes | 31.25 |
| Salmonella enteritidis | 62.50 |
| E. coli | 31.25 |
Antifungal Activity
PABA has also shown broad-spectrum antifungal properties. It has been reported to exhibit potent activity against various fungal pathogens with MIC values as low as 7.81 µM . The compound's efficacy is enhanced at lower pH levels, suggesting that environmental conditions can influence its antifungal activity.
Antioxidant Properties
PABA acts as a scavenger of reactive oxygen species (ROS), which contributes to its antioxidant properties. This capability makes it beneficial in protecting cells from oxidative stress and may have implications for its use in dermatological applications, particularly in sunscreens .
Case Studies
- Antimicrobial Resistance : A study on Mycobacterium tuberculosis revealed that disruption of PABA biosynthesis could enhance susceptibility to DHPS inhibitors by up to 1000-fold, indicating that targeting PABA pathways may be a viable strategy in combating drug-resistant tuberculosis .
- Cholinesterase Inhibition : Recent research has highlighted PABA's potential as an inhibitor of acetylcholinesterase (AChE), suggesting its use in treating Alzheimer's disease by enhancing acetylcholine levels in synapses . Various derivatives of PABA have been synthesized and evaluated for their AChE inhibitory activity.
Table 2: AChE Inhibition Potency of PABA Derivatives
| Compound Name | IC50 (µM) |
|---|---|
| Dimethoxy-N-(2,3,4-trimethoxybenzylidene) | 7.49 |
| Carboxamide-based derivative | 0.041 |
PABA's biological activities are primarily attributed to its structural similarity to para-aminobenzoic acid, allowing it to interact with enzymes involved in folate synthesis and neurotransmitter regulation. The competitive inhibition mechanism against DHPS exemplifies how PABA can modulate bacterial growth by interfering with essential metabolic pathways .
Applications in Medicine and Agriculture
PABA's diverse biological activities have led to various applications:
属性
CAS 编号 |
25784-02-5 |
|---|---|
分子式 |
C9H10N2O3 |
分子量 |
194.19 g/mol |
IUPAC 名称 |
2-[(2-amino-2-oxoethyl)amino]benzoic acid |
InChI |
InChI=1S/C9H10N2O3/c10-8(12)5-11-7-4-2-1-3-6(7)9(13)14/h1-4,11H,5H2,(H2,10,12)(H,13,14) |
InChI 键 |
KUOJUHNHROAKAP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)O)NCC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















